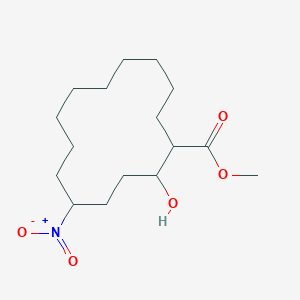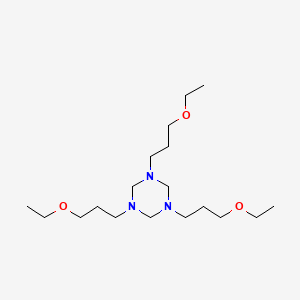
Benzoic acid, 2-(((4-(2-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(((4-(2-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(221)hept-2-yl)oxy)methyl)- is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid moiety linked to a bicyclic system through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((4-(2-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)- typically involves multiple steps. One common approach is the esterification of benzoic acid with an appropriate alcohol derivative, followed by a series of functional group transformations to introduce the bicyclic system and the ether linkage. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and may involve heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also facilitate the synthesis by allowing reactions to proceed at elevated temperatures and pressures, thereby increasing the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(((4-(2-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the specific transformation desired, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the formation of a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(((4-(2-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of specific functional groups on biological activity. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine: The compound has potential applications in drug development, particularly as a lead compound for the design of new pharmaceuticals. Its unique structure may confer specific biological activities that can be exploited for therapeutic purposes.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(((4-(2-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzoic acid, 2-(((4-(2-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)- include other benzoic acid derivatives and bicyclic compounds with ether linkages. Examples include:
- Benzoic acid, 2-(((4-(2-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)-
- Benzoic acid, 2-(((4-(2-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)-
Uniqueness
The uniqueness of benzoic acid, 2-(((4-(2-hydroxy-1-methylethyl)-1-methyl-7-oxabicyclo(2.2.1)hept-2-yl)oxy)methyl)- lies in its specific combination of functional groups and its bicyclic structure. This unique arrangement confers specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the bicyclic system may enhance the compound’s stability and its ability to interact with specific molecular targets.
Eigenschaften
CAS-Nummer |
110901-97-8 |
|---|---|
Molekularformel |
C18H24O5 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-[[4-(1-hydroxypropan-2-yl)-1-methyl-7-oxabicyclo[2.2.1]heptan-2-yl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C18H24O5/c1-12(10-19)18-8-7-17(2,23-18)15(9-18)22-11-13-5-3-4-6-14(13)16(20)21/h3-6,12,15,19H,7-11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
YOGGXQIGRTZOQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C12CCC(O1)(C(C2)OCC3=CC=CC=C3C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)











![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
